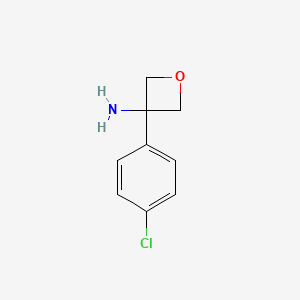
3-(4-Chlorophenyl)-3-oxetanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3-oxetanamine is an organic compound characterized by the presence of an oxetane ring and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-oxetanamine typically involves the formation of the oxetane ring followed by the introduction of the chlorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzyl alcohol with an amine in the presence of a cyclizing agent can yield the desired oxetane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-3-oxetanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-oxetanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3-oxetanamine involves its interaction with specific molecular targets. The oxetane ring and chlorophenyl group can interact with enzymes and receptors, influencing various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1,3-oxazolidine: Similar in structure but with an oxazolidine ring instead of an oxetane ring.
4-(4-Chlorophenyl)-1,3-oxazole: Contains an oxazole ring and exhibits different chemical properties.
3-(4-Chlorophenyl)-1,2,4-triazole: Features a triazole ring and is used in different applications
Uniqueness
3-(4-Chlorophenyl)-3-oxetanamine is unique due to the presence of the oxetane ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require stability and reactivity under certain conditions.
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
Clé InChI |
FQUPJAVDXIORJK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


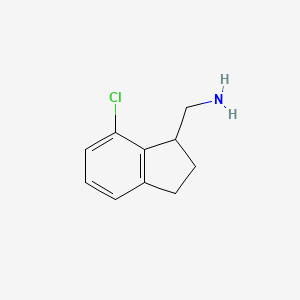

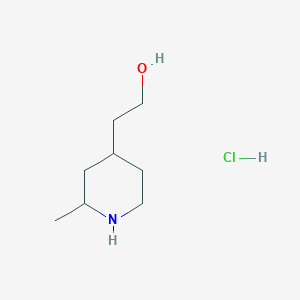
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)



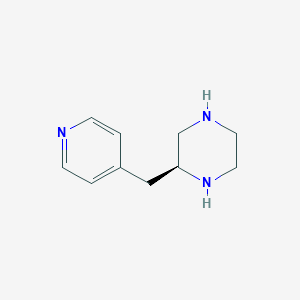

![4-Methylpyrido[1,2-a]benzimidazole](/img/structure/B11911971.png)
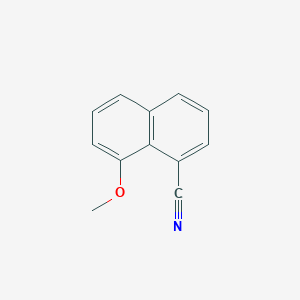
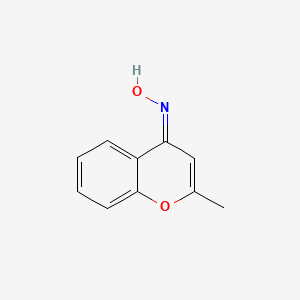
![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)
